![molecular formula C14H16N4 B7629665 N-(dicyclopropylmethyl)pyrido[2,3-b]pyrazin-6-amine](/img/structure/B7629665.png)
N-(dicyclopropylmethyl)pyrido[2,3-b]pyrazin-6-amine
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Overview
Description
N-(dicyclopropylmethyl)pyrido[2,3-b]pyrazin-6-amine, also known as DCPP, is a chemical compound that has been of great interest to the scientific community due to its potential applications in medicine and research. DCPP is a heterocyclic compound that contains a pyrazin-6-amine ring fused to a pyrido[2,3-b]pyrazine ring system. In
Scientific Research Applications
N-(dicyclopropylmethyl)pyrido[2,3-b]pyrazin-6-amine has been studied extensively for its potential applications in medicine and research. One of the most promising areas of research is in the field of cancer treatment. N-(dicyclopropylmethyl)pyrido[2,3-b]pyrazin-6-amine has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. It does this by inducing apoptosis, or programmed cell death, in cancer cells.
In addition to its potential as a cancer treatment, N-(dicyclopropylmethyl)pyrido[2,3-b]pyrazin-6-amine has also been studied for its neuroprotective properties. It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. This makes it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of N-(dicyclopropylmethyl)pyrido[2,3-b]pyrazin-6-amine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and growth. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
N-(dicyclopropylmethyl)pyrido[2,3-b]pyrazin-6-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. It also increases the levels of nitric oxide (NO), which can have both beneficial and harmful effects depending on the context.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(dicyclopropylmethyl)pyrido[2,3-b]pyrazin-6-amine in lab experiments is its high solubility in organic solvents such as DMSO and DMF. This makes it easy to dissolve and work with in the lab. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on N-(dicyclopropylmethyl)pyrido[2,3-b]pyrazin-6-amine. One area of interest is in the development of N-(dicyclopropylmethyl)pyrido[2,3-b]pyrazin-6-amine derivatives with improved efficacy and reduced toxicity. Another area is in the study of N-(dicyclopropylmethyl)pyrido[2,3-b]pyrazin-6-amine's effects on different types of cancer cells and in combination with other cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of N-(dicyclopropylmethyl)pyrido[2,3-b]pyrazin-6-amine and its effects on different cellular processes.
Synthesis Methods
N-(dicyclopropylmethyl)pyrido[2,3-b]pyrazin-6-amine can be synthesized through a multistep process involving the reaction of 2,3-dichloropyridine with cyclopropylmethylamine, followed by reduction and cyclization. The resulting product is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
properties
IUPAC Name |
N-(dicyclopropylmethyl)pyrido[2,3-b]pyrazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-2-9(1)13(10-3-4-10)17-12-6-5-11-14(18-12)16-8-7-15-11/h5-10,13H,1-4H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVQLEXHFLJTKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NC3=NC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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